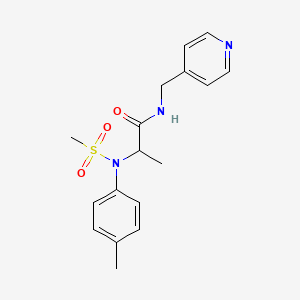![molecular formula C11H15ClN6O2 B4179227 4-amino-N-[2-(pyridin-4-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride](/img/structure/B4179227.png)
4-amino-N-[2-(pyridin-4-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride
Overview
Description
4-amino-N-[2-(pyridin-4-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an oxadiazole ring, a pyridine moiety, and an amide group, making it an interesting subject for research in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-N-[2-(pyridin-4-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, followed by the introduction of the amino and pyridinylmethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce waste, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-N-[2-(pyridin-4-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
4-amino-N-[2-(pyridin-4-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-amino-N-[2-(pyridin-4-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-benzyl-1,2,5-oxadiazole-3-carboxamide
- 4-amino-2-methyl-pyrimidine-5-carbonitrile
Uniqueness
Compared to similar compounds, 4-amino-N-[2-(pyridin-4-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride stands out due to its unique combination of functional groups. This structure provides distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-N-[2-(pyridin-4-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2.ClH/c12-10-9(16-19-17-10)11(18)15-6-5-14-7-8-1-3-13-4-2-8;/h1-4,14H,5-7H2,(H2,12,17)(H,15,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIHORATGXQAIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNCCNC(=O)C2=NON=C2N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2,3-dihydro-1H-indol-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B4179144.png)
![4-[allyl(methylsulfonyl)amino]-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B4179147.png)
![1-benzyl-5-bromo-3-hydroxy-3-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4179154.png)

![4-[(2-chlorophenyl)-phenylmethyl]-N-(2-methylprop-2-enyl)piperazine-1-carbothioamide](/img/structure/B4179176.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4179204.png)

![N-(2-acetamidoethyl)-5-[(2-methylbenzimidazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B4179218.png)
![N-(4-methylbenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4179222.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-3-carboxamide](/img/structure/B4179233.png)
![2-{[4-allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-chlorophenyl)acetamide](/img/structure/B4179243.png)
